molecular formula C7H16O B021356 3,3-Dimethyl-2-pentanol CAS No. 19781-24-9

3,3-Dimethyl-2-pentanol

Cat. No. B021356
CAS RN: 19781-24-9
M. Wt: 116.2 g/mol
InChI Key: FCUOIGTWJDBTHR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-pentanol is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da .


Synthesis Analysis

While specific synthesis methods for 3,3-Dimethyl-2-pentanol were not found in the search results, a related compound, 2,3-dimethyl-3-pentanol, can be synthesized using the Grignard reaction .


Molecular Structure Analysis

The IUPAC Standard InChI for 3,3-Dimethyl-2-pentanol is InChI=1S/C7H16O/c1-5-7(3,4)6(2)8/h6,8H,5H2,1-4H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3,3-Dimethyl-2-pentanol has a molecular weight of 116.2013 . More detailed physical and chemical property data such as boiling temperature, critical temperature, critical pressure, and density can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

  • In plant biology, 3-pentanol (a closely related compound) has been shown to trigger plant immunity against bacterial pathogens in Arabidopsis by priming salicylic acid and jasmonic acid signaling pathways (Song, Choi, & Ryu, 2015).

  • Hindered alcohols like 2,4-dimethyl-3-ethyl-3-pentanol exhibit hydrogen bonding leading to true hydrogen bonded dimers. This characteristic is important for studying monomer-dimer equilibria in such molecules (Becker, Tucker, & Rao, 1977).

  • In fuel technology, blends of n-pentanol, dimethyl ether (DME), and diesel (such as D60DM20P20) have shown potential in reducing nitrogen oxides (NOx) and particulate matter (PM) emissions in compression ignition engines under low-temperature combustion mode. However, long-term durability and commercial viability require further investigation (Raza, Chen, Ruiz, & Chu, 2019).

  • The chemistry of isomerization and dehydrocyclization of hydrocarbons like 2,3-dimethyl[2-13C]pentane on metal catalysts, such as Pt–Al2O3, shows that the skeletal rearrangement of highly dehydrogenated species is the rate-determining step, rather than desorption (Parayre, Amir-Ebrahimi, Gault, & Frennet, 1980).

  • Spectroscopic studies have utilized hindered alcohols like 2,2-dimethyl-3-ethyl-3-pentanol to investigate monomer–dimer self-association in solvents, contributing to the understanding of molecular interactions and association constants (Chen, Yeh, Wu, & Kao, 2013).

  • The study of metabolic engineering in producing pentanol isomers by engineered microorganisms indicates significant breakthroughs in biofuel production efficiency (Cann & Liao, 2009).

Safety And Hazards

Safety data sheets indicate that 3,3-Dimethyl-2-pentanol is a flammable liquid and vapor. It may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is advised to avoid contact with skin and eyes, avoid inhalation of vapors, and to use only in well-ventilated areas .

properties

IUPAC Name

3,3-dimethylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-5-7(3,4)6(2)8/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUOIGTWJDBTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941564
Record name 3,3-Dimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2-pentanol

CAS RN

19781-24-9
Record name 2-Pentanol, 3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
BH Davis - Journal of Catalysis, 1983 - Elsevier
Molybdena, as a very selective dehydration catalyst, resembles alumina. Neither catalyst causes isomerization of the initial gas-phase alkene dehydration products. This was confirmed …
Number of citations: 27 www.sciencedirect.com
CN Pillai, H Pines - Journal of the American Chemical Society, 1961 - ACS Publications
The dehydration of several aliphatic alcohols over weakly acidic alumina catalysts were studied. It was found that the dehydration of neopentyl-type alcohols is usually accompanied by …
Number of citations: 25 pubs.acs.org
JE Mihalick, GG Gatev, JI Brauman - Journal of the American …, 1996 - ACS Publications
Electron photodetachment spectra of three alkoxide ions, 2,2-dimethyl-3-pentoxide, 3,3-dimethyl-2-butoxide, trifluoroethoxide, and two complex ions, 3,3-dimethyl-2-butanol/fluoride, 2,2-…
Number of citations: 27 pubs.acs.org
NN Nirmalakhandan, RE Speece - Environmental science & …, 1988 - ACS Publications
Correlations for aqueous solubility of a range of 200 environmentally relevant chemicals are derived from mo-lecular connectivity indexes and a polarizability factor, calculated solely …
Number of citations: 142 pubs.acs.org
LH Slaugh, RD Mullineaux… - Journal of the American …, 1963 - ACS Publications
Discussion Certain hydrocarbons containing a chain of less than six adjoining, nonquaternary carbon atoms react with iodine at elevated temperatures to form products re-sulting from …
Number of citations: 31 pubs.acs.org
G Edgar, G Calingaert, RE Marker - Journal of the American …, 1929 - ACS Publications
In the Weishut-Zeisel methoxyl determination, gossypol and some of its derivatives, although containing no alkoxyl groups, yield upon prolonged boiling a small quantity of silver iodide. …
Number of citations: 68 pubs.acs.org
H Pines, J Manassen - Advances in catalysis, 1966 - Elsevier
Publisher Summary The mechanism of dehydration of alcohols over “acidic” and “nonacidic” alumina is the same. In the presence of the “acidic” alumina, the readsorption of the …
Number of citations: 333 www.sciencedirect.com
H Pines, CN Pillai - Journal of the American Chemical Society, 1961 - ACS Publications
The dehydration of menthol and neomeuthol over different alumina catalysts was studied. In agreement with the previous reports in the literature, it was found that alumina catalysts …
Number of citations: 76 pubs.acs.org
K Rahayu, LB Sofia, RS Geni, EL Diah - 2016 - inis.iaea.org
DETERMINATION OF THE MOLECULAR STRUCTURES AND CHEMICAL COMPOSITION OF CORROSION INHIBITOR USING FTIR AND GCMS. RSG GAS secondary cooling system …
Number of citations: 0 inis.iaea.org
M Randić, M Pompe, SC Basak - Molecules, 2004 - mdpi.com
We report on the calculation of normal boiling points for a series of n = 58 aliphatic alcohols using the variable connectivity index in which variables x and y are used to modify the …
Number of citations: 24 www.mdpi.com

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